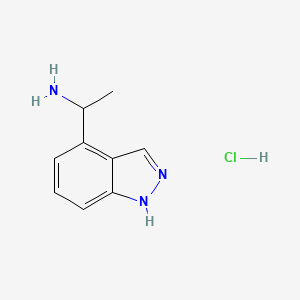

1-(1H-Indazol-4-yl)ethanamine hydrochloride

CAS No.:

Cat. No.: VC13531588

Molecular Formula: C9H12ClN3

Molecular Weight: 197.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12ClN3 |

|---|---|

| Molecular Weight | 197.66 g/mol |

| IUPAC Name | 1-(1H-indazol-4-yl)ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C9H11N3.ClH/c1-6(10)7-3-2-4-9-8(7)5-11-12-9;/h2-6H,10H2,1H3,(H,11,12);1H |

| Standard InChI Key | SBDAWZDJNQOSPR-UHFFFAOYSA-N |

| SMILES | CC(C1=C2C=NNC2=CC=C1)N.Cl |

| Canonical SMILES | CC(C1=C2C=NNC2=CC=C1)N.Cl |

Introduction

Chemical Identity and Structural Characteristics

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₉H₁₂ClN₃ |

| Molecular Weight | 197.67 g/mol |

| Melting Point | Not reported (decomposes) |

| Solubility | Soluble in polar solvents |

| pKa (amine) | ~9.5 (estimated) |

| LogP (Partition Coefficient) | ~1.2 (calculated) |

The 4-position substitution distinguishes it from the more commonly studied 3-yl isomer, which exhibits distinct electronic and steric effects .

Synthetic Routes and Reaction Mechanisms

General Synthesis of Indazole Derivatives

The synthesis of 1-(1H-Indazol-4-yl)ethanamine hydrochloride can be inferred from methodologies used for analogous compounds. A typical approach involves:

-

Indazole Functionalization: Introducing substituents via electrophilic substitution or cross-coupling reactions.

-

Ethanamine Attachment: Alkylation or reductive amination to install the ethanamine group.

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Key Reaction Steps

-

Step 1: Nitration or halogenation of indazole to introduce a leaving group at the 4-position.

-

Step 2: Nucleophilic substitution with ethylenediamine or a protected amine precursor.

-

Step 3: Deprotection (if applicable) and acidification with HCl to form the hydrochloride salt.

A study by J. Org. Chem. (2022) demonstrated that reactions of NH-indazoles with formaldehyde in hydrochloric acid yield N-hydroxymethyl derivatives . While this work focused on 1- and 2-substituted indazoles, analogous pathways could theoretically apply to 4-substituted variants with modifications to reaction conditions.

Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of indazole derivatives are highly sensitive to substitution patterns. For the 4-yl isomer:

-

¹H NMR: The aromatic protons (H5, H6, H7) exhibit distinct coupling constants (e.g., ³JH5-H6 ≈ 7.5–8.0 Hz) . The ethanamine chain’s protons resonate as a triplet near δ 2.7–3.0 ppm (CH₂) and a broad singlet for NH₂.

-

¹³C NMR: The indazole carbons (C3a, C7a) appear downfield (~125–140 ppm), while the CH₂ groups resonate near 70 ppm .

X-ray Crystallography

Future Directions and Research Gaps

-

Synthetic Optimization: Developing regioselective methods for 4-substitution to improve yield.

-

Biological Screening: Evaluating kinase inhibition, CNS activity, and cytotoxicity in vitro.

-

Crystallographic Studies: Resolving the crystal structure to guide drug design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume